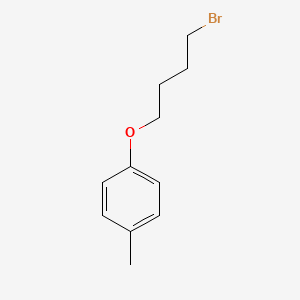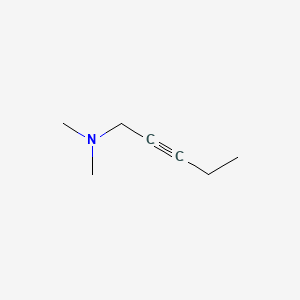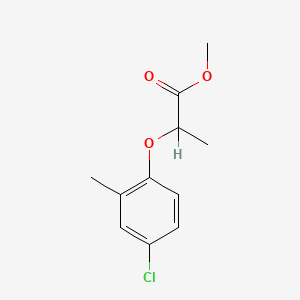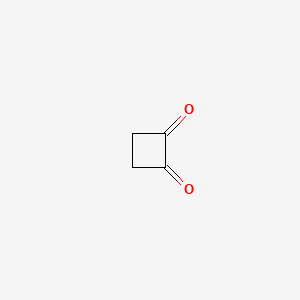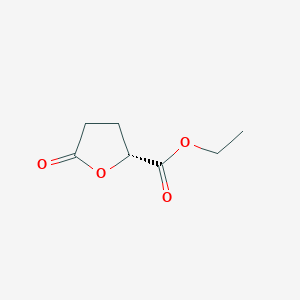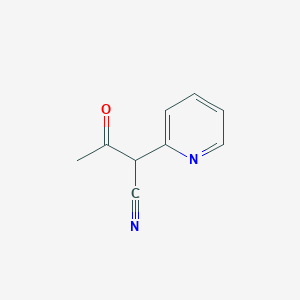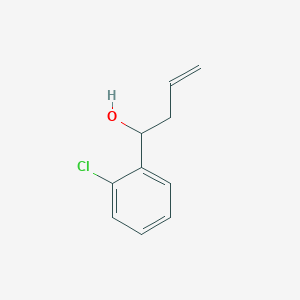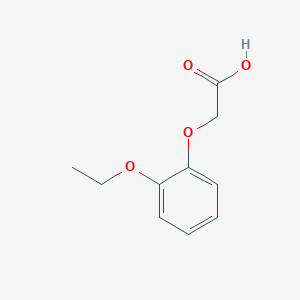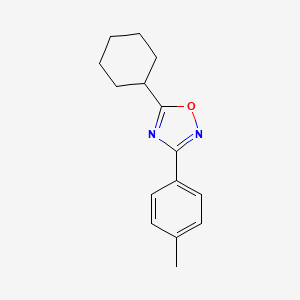
5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole
Overview
Description
5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms. It is a derivative of oxadiazole, which is an important class of heterocyclic compounds. The structure of 5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole can be represented by the following diagram:
Scientific Research Applications
Anticancer Applications
Oxadiazole derivatives have been extensively studied for their anticancer properties. For instance, a study described the synthesis and biological evaluation of novel indolyl-1,3,4-oxadiazoles as potent anticancer agents, demonstrating significant cytotoxicity against various human cancer cell lines. This underscores the potential of oxadiazole derivatives in cancer therapy (Dalip Kumar et al., 2009).
Antibacterial and Antiprotozoal Activities
Oxadiazoles have been synthesized for their biological activities, including antibacterial and antiprotozoal effects. A study on the synthesis and anti-protozoal activity of dihydropyrrolo[3,4-d][1,2,3]triazoles, incorporating oxadiazole and triazole units, highlighted their potential against various protozoal infections (Y. Dürüst et al., 2012).
Anti-Inflammatory and Antidiabetic Properties
Research on sulfonamide-based 1,3,4-oxadiazole derivatives revealed good anti-inflammatory and anti-diabetic activities, showcasing the versatility of oxadiazole compounds in addressing a range of health conditions (S. Kavitha et al., 2019).
Synthesis and Material Applications
Oxadiazoles have been synthesized using various innovative methods, including ultrasound irradiation, to create derivatives with potential antibacterial activity. This illustrates the adaptability of synthesis techniques to produce oxadiazole derivatives for biological applications (Lei Ying-ji, 2013).
Electronic and Photonic Materials
The study of oxadiazole-metal interfaces has revealed the potential of oxadiazole derivatives in electronic applications, such as organic light-emitting diodes (OLEDs), where they can serve as electron transport materials. This area of research highlights the utility of oxadiazole compounds in developing advanced materials for electronic and photonic technologies (K. Kwon et al., 2006).
properties
IUPAC Name |
5-cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-7-9-12(10-8-11)14-16-15(18-17-14)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIAXCBYPBXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357742 | |
| Record name | 5-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-3-(p-tolyl)-1,2,4-oxadiazole | |
CAS RN |
330828-28-9 | |
| Record name | 5-Cyclohexyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



